

3-Chloropyridine-2-carboxamide: A Key Building Block for Modern Agrochemicals

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Compound of Interest

Compound Name: 3-Chloropyridine-2-carboxamide

Cat. No.: B058571

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Introduction

3-Chloropyridine-2-carboxamide is a vital heterocyclic intermediate extensively utilized in the synthesis of a new generation of agrochemicals. Its unique structural features, particularly the presence of a reactive chlorine atom and a carboxamide group on a pyridine ring, make it a versatile scaffold for creating potent and selective insecticides, fungicides, and herbicides. This document provides a detailed overview of its applications, synthesis protocols for key agrochemicals derived from it, and relevant quantitative data for researchers, scientists, and drug development professionals in the agrochemical industry.

Applications in Agrochemicals

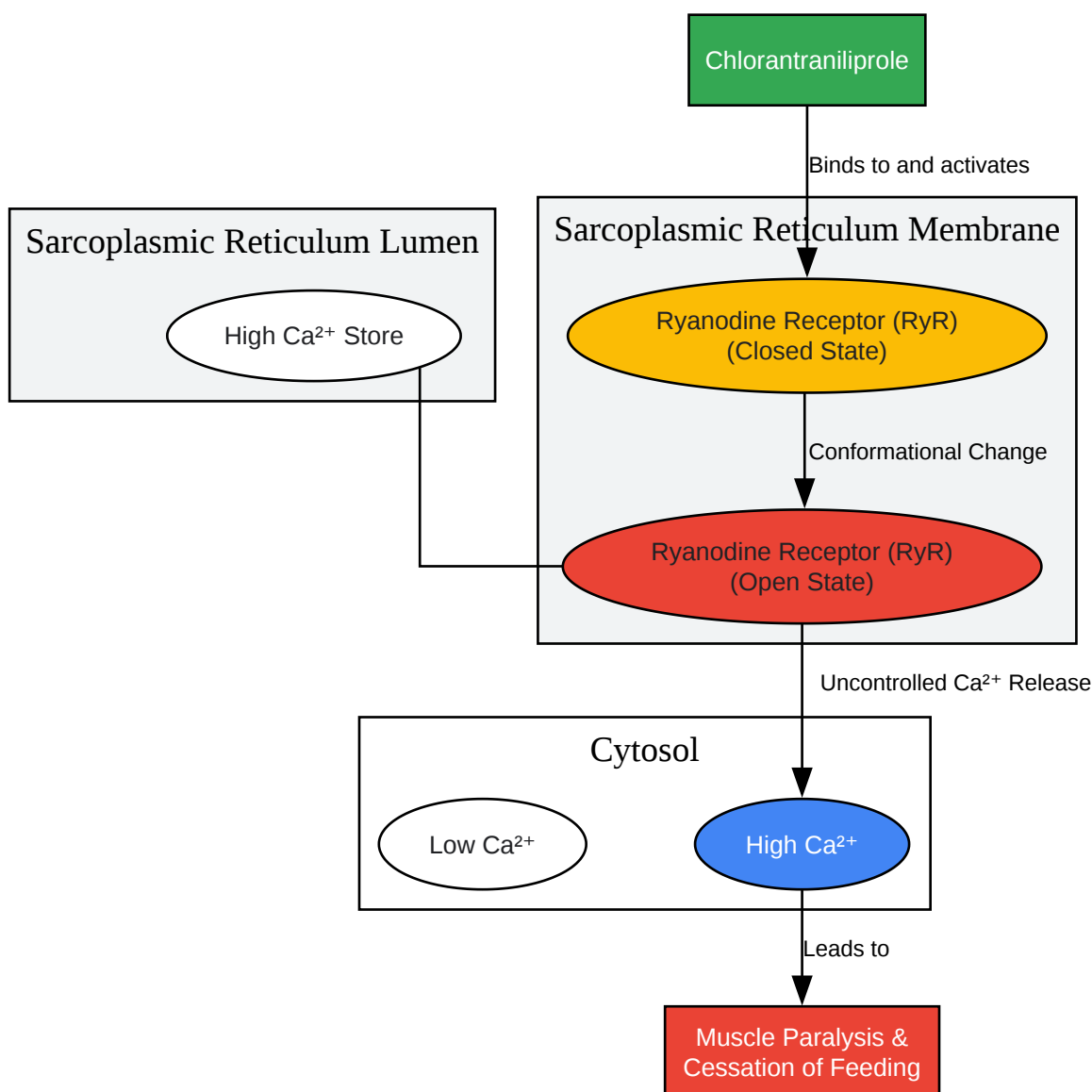
The primary application of **3-Chloropyridine-2-carboxamide** lies in the synthesis of anthranilic diamide insecticides, a class of compounds that exhibit excellent efficacy against a broad spectrum of chewing pests. The most prominent examples are chlorantraniliprole and cyantraniliprole.

- Insecticides:
 - Chlorantraniliprole: This is the first and most well-known insecticide synthesized from a derivative of 3-chloropyridine. Its chemical name is 3-bromo-N-[4-chloro-2-methyl-6-[(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide].[1] Chlorantraniliprole is a broad-spectrum insecticide effective against a wide range of lepidopteran pests, as well as some species of Coleoptera, Diptera, and Isoptera.

- Cyantraniliprole: A second-generation anthranilic diamide insecticide, cyantraniliprole, also utilizes a pyridine-based core. It is reported to have an even broader spectrum of activity than chlorantraniliprole, controlling a variety of chewing and sucking pests.[2]
- Fungicides: The pyridine carboxamide scaffold is also a key feature in some modern fungicides. These compounds often act as succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the fungal respiratory chain.[3] While direct synthesis from **3-Chloropyridine-2-carboxamide** is less commonly cited for commercial fungicides, the structural motif is of significant interest in the development of new antifungal agents.[3][4]
- Herbicides: Pyridine carboxylic acids are a known class of herbicides that mimic plant growth hormones, leading to abnormal growth and death of weeds.[5] Derivatives of pyridine carboxamides have been explored for their herbicidal properties, often in synergistic compositions with other herbicides.[6][7][8]

Signaling Pathway of Anthranilic Diamide Insecticides

The primary mode of action for anthranilic diamide insecticides like chlorantraniliprole is the activation of insect ryanodine receptors (RyRs). These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells. The binding of the insecticide locks the channel in an open state, leading to the uncontrolled release of intracellular calcium stores. This depletion of calcium results in muscle paralysis, cessation of feeding, and ultimately, the death of the insect.



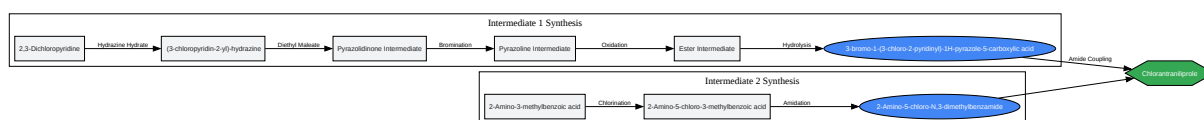
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Caption: Mode of action of Chlorantraniliprole on insect ryanodine receptors.

Synthesis of Chlorantraniliprole: A Key Application

The synthesis of chlorantraniliprole is a multi-step process that prominently features a key intermediate derived from 3-chloropyridine. The overall strategy involves the coupling of two main building blocks: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide.[9]

Synthetic Workflow



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Caption: General synthetic workflow for Chlorantraniliprole.

Experimental Protocols

Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (Intermediate 1)

This protocol is a generalized representation based on common synthetic routes.[9][10]

- **Hydrazino-substitution:** React 2,3-dichloropyridine with hydrazine hydrate in a suitable solvent such as ethanol under reflux to yield (3-chloropyridin-2-yl)-hydrazine.
- **Cyclization:** Condense the resulting hydrazine derivative with diethyl maleate in the presence of a base like sodium ethoxide to form the pyrazolidinone ring.
- **Bromination:** Treat the pyrazolidinone intermediate with a brominating agent such as phosphorus oxybromide in a solvent like acetonitrile.
- **Oxidation:** The subsequent pyrazoline is oxidized to form the pyrazole ring.
- **Hydrolysis:** Hydrolyze the ester group to the carboxylic acid using a base like sodium hydroxide in aqueous methanol, followed by acidification to precipitate the product. The crude product can be purified by recrystallization.

Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate 2)

This protocol is a generalized representation based on common synthetic routes.[9]

- Chlorination: Chlorinate 2-amino-3-methylbenzoic acid using a chlorinating agent like N-chlorosuccinimide (NCS) to produce 2-amino-5-chloro-3-methylbenzoic acid.
- Amidation: Convert the carboxylic acid to the corresponding N-methylamide. This can be achieved by first activating the carboxylic acid (e.g., forming an acid chloride) and then reacting it with methylamine.

Final Amidation to Chlorantraniliprole

There are two primary methods for the final coupling step.[9]

Method A: Direct Amide Coupling

- Activate the carboxylic acid of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, for instance, by converting it to an acid chloride using thionyl chloride or oxalyl chloride.
- React the activated acid derivative directly with 2-amino-5-chloro-N,3-dimethylbenzamide in a suitable solvent to form chlorantraniliprole.

Method B: Via Benzoxazinone Intermediate

- React 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid with 2-amino-5-chloro-3-methylbenzoic acid in the presence of a dehydrating or activating agent (e.g., methanesulfonyl chloride) to form a cyclized benzoxazinone intermediate.
- Ring-open the benzoxazinone intermediate with methylamine to yield chlorantraniliprole.

Quantitative Data

The following table summarizes representative yield data for the synthesis of chlorantraniliprole and its intermediates, compiled from various patented methods. It is important to note that yields can vary significantly based on the specific reaction conditions, scale, and purity of starting materials.

Step	Reactants	Product	Reported Yield (%)	Reference
Synthesis of Intermediate II from Intermediate I (One-pot bromination and hydrolysis)	2-(3-chloropyridine-2-yl)-5-hydroxypyrazole-3-ethyl formate	3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid	-	CN103058993B[11]
Final Amidation (Acyl chloride route)	3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-formyl chloride and a substituted aniline	Chlorantraniliprole	90-94	CN112552284A[10]
One-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides	2-amino-3-methylbenzoic acid	2-amino-5-halogenated-N,3-dimethylbenzamides	87-94	Request PDF[12]
In-situ synthesis of Chlorantraniliprole	3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid and a novel variant of anthranilic acid (Methyl 2-amino-5-chloro-3-methylbenzoate)	Chlorantraniliprole	Good	WO2021033172 A1[13]

Conclusion

3-Chloropyridine-2-carboxamide and its derivatives are indispensable building blocks in the modern agrochemical industry. Their role in the synthesis of highly effective and broad-spectrum insecticides like chlorantraniliprole has revolutionized pest management. The ongoing research into pyridine carboxamides continues to yield novel fungicides and herbicides, highlighting the enduring importance of this chemical scaffold. The synthetic routes, while complex, are well-established and offer high yields, ensuring the commercial viability of these crucial crop protection agents. Further exploration of this versatile molecule is expected to lead to the development of even more innovative and sustainable solutions for global agriculture.

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